molecular formula C16H18F5NO5 B12308058 Perfluorophenyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate

Perfluorophenyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate

Cat. No.: B12308058
M. Wt: 399.31 g/mol
InChI Key: RMVPDCOGRZRJDJ-UHFFFAOYSA-N
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Preparation Methods

The preparation of Perfluorophenyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate involves the use of tert-butyloxycarbonyl-protected amino acids. These protected amino acids are used as starting materials in dipeptide synthesis with commonly used coupling reagents .

Scientific Research Applications

This compound has a wide range of scientific research applications. It is used in the synthesis of dipeptides and other complex organic molecules . In the field of biology, it can be used to study the effects of various chemical modifications on biological systems. In medicine, it may be used in the development of new drugs and therapeutic agents. Additionally, it has industrial applications in the production of high-purity chemicals and materials .

Mechanism of Action

The mechanism of action of Perfluorophenyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate involves its reactivity and selectivity in chemical reactions. The tert-butoxycarbonyl group provides protection to the amino group, allowing for selective reactions to occur at other sites on the molecule . This selective reactivity is crucial for the synthesis of complex organic molecules and the study of their effects on biological systems.

Comparison with Similar Compounds

Perfluorophenyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate is unique due to its combination of reactivity and selectivity. Similar compounds include other tert-butyloxycarbonyl-protected amino acids and their derivatives . These compounds also offer protection to the amino group, allowing for selective reactions to occur at other sites on the molecule. the specific reactivity and selectivity of this compound make it particularly valuable in certain applications.

Properties

Molecular Formula

C16H18F5NO5

Molecular Weight

399.31 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoate

InChI

InChI=1S/C16H18F5NO5/c1-16(2,3)27-15(24)22-5-7-25-6-4-8(23)26-14-12(20)10(18)9(17)11(19)13(14)21/h4-7H2,1-3H3,(H,22,24)

InChI Key

RMVPDCOGRZRJDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

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